molecular formula C18H23N5O2 B5520992 N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide

N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B5520992
M. Wt: 341.4 g/mol
InChI Key: FGBWRIJGRUBDIS-HNNXBMFYSA-N
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Description

N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.18517499 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Functionalization

  • Experimental and Theoretical Studies : Research on pyrazole derivatives, similar in structure to the compound , focuses on understanding their synthesis and the theoretical underpinnings of their reactions. For example, the functionalization reactions of pyrazole compounds have been both experimentally studied and theoretically examined, highlighting the methods to modify these molecules for various scientific applications (Yıldırım, Kandemirli, & Demir, 2005).

Biological Activity and Drug Design

  • Cytotoxicity of Pyrazole Derivatives : Some pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against certain cancer cells, indicating the potential for these compounds in drug discovery and the development of anticancer agents (Hassan, Hafez, & Osman, 2014).

Molecular Interactions and Pharmacophore Models

  • Molecular Interaction Studies : In-depth studies on molecular interactions of certain pyrazole carboxamides with receptors, such as the CB1 cannabinoid receptor, offer insights into how these compounds can be tailored for specific receptor targeting, aiding in the development of more effective pharmaceuticals (Shim et al., 2002).

Antibacterial Activity

  • Antibacterial Properties : Research into pyrazolopyridine derivatives demonstrates their potential antibacterial properties, suggesting their utility in combating bacterial infections. These studies contribute to the ongoing search for new antibacterial agents in response to antibiotic resistance challenges (Panda, Karmakar, & Jena, 2011).

Anticancer and Anti-inflammatory Agents

  • Synthesis of Anticancer Compounds : Novel pyrazolopyrimidines derivatives have been synthesized for their anticancer and anti-inflammatory properties, showcasing the role of pyrazole derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Compounds containing a pyrrolidine ring have been found to exhibit a variety of biological activities .

Future Directions

Future research could focus on further exploring the biological activity of this compound and optimizing its structure for improved efficacy and safety. The pyrrolidine ring, in particular, is a versatile scaffold that can be modified to generate new compounds with different biological profiles .

Properties

IUPAC Name

N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-5-13-10-16(22-21-13)18(25)23(11-14-6-3-4-9-19-14)12-15-7-8-17(24)20-15/h3-4,6,9-10,15H,2,5,7-8,11-12H2,1H3,(H,20,24)(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBWRIJGRUBDIS-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N(CC2CCC(=O)N2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=NN1)C(=O)N(C[C@@H]2CCC(=O)N2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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